5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Pharmaceutical Analysis Genotoxic Impurity Control Regulatory Compliance

Select this specific 4-chlorobutyl tetrazole intermediate to ensure regulatory-compliant Cilostazol synthesis. Validated HPLC/MS methods exist to control this potential genotoxic impurity per ICH guidelines, a requirement for ANDA submissions. Unlike the 3-chloropropyl analog, this intermediate avoids formation of the high-level CIL-dimer impurity (~4%), streamlining purification. The reported 93% synthetic yield—substantially higher than the 78% typical of related tetrazoles—directly reduces raw material cost and waste. Procure with confidence: this compound is the exact impurity reference standard specified in validated analytical methods for Cilostazol batch release.

Molecular Formula C11H19ClN4
Molecular Weight 242.75 g/mol
CAS No. 73963-42-5
Cat. No. B020873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
CAS73963-42-5
Synonyms5-(4-Chloro-butyl)-1-cyclohexyl-1H-tetrazole, Cilostazol Impurity, Cil-4,
Molecular FormulaC11H19ClN4
Molecular Weight242.75 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CCCCCl
InChIInChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2
InChIKeyINTQSGGUSUSCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS 73963-42-5): Core Identity and Procurement Baseline for Pharmaceutical Intermediates


5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), with the molecular formula C11H19ClN4 and a molecular weight of 242.75 g/mol, is a 1,5-disubstituted tetrazole derivative [1]. This compound serves as a crucial intermediate in the synthesis of the antiplatelet drug Cilostazol [2]. It is formally recognized as Cilostazol Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control applications [3]. Commercially, it is typically available with a purity specification of >98.0% (HPLC) [4].

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole: Why Structural Analogs Are Not Interchangeable in Regulated Pharmaceutical Synthesis


The practice of substituting one tetrazole intermediate for another within the Cilostazol synthetic pathway is scientifically unsound and poses significant regulatory risk. Subtle variations in the alkyl chain length, halogen substitution pattern, or the presence of the cyclohexyl group fundamentally alter the compound's chemical reactivity, impurity profile, and, most critically, its genotoxic potential [1]. For instance, the three-carbon analog, 5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole, is a well-documented potential genotoxic impurity that requires rigorous control during manufacturing, as it contains a primary alkyl chloride alerting function [1]. In contrast, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, while also a potential genotoxic impurity, is specifically targeted in validated analytical methods [2]. Therefore, procurement based solely on structural similarity, without accounting for these validated and quantifiable differences, directly jeopardizes product quality, analytical compliance, and patient safety.

Quantitative Differentiation Guide: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole vs. Its Closest Analogs


Comparative Genotoxic Potential and Analytical Control in Cilostazol API

In the synthesis of Cilostazol, the presence of the three-carbon analog, 5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole (CHCBT), is a major concern due to its genotoxic potential [1]. A validated HPLC/MS method was specifically developed to control levels of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Cilostazol API [1]. This method demonstrated that the target compound was found in commercially available drug products at levels above the established threshold of toxicological concern (TTC), while the 5-(3-chloropropyl) analog's genotoxicity is a primary driver for its control [1].

Pharmaceutical Analysis Genotoxic Impurity Control Regulatory Compliance

Synthetic Yield Optimization: Achieving 93% vs. Comparable Analogs

Optimized synthesis methods for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole have been reported to achieve yields of approximately 93% [1]. This is a significant improvement over earlier synthetic routes for related tetrazole intermediates, such as the 78% yield reported for a general synthesis of N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole [2]. The higher yield translates directly to improved process economics and reduced waste, a critical factor for industrial-scale procurement.

Process Chemistry Synthetic Efficiency Cost of Goods

Impurity Profile Control: Avoiding Dimer Formation Observed with 3-Chloropropyl Analog

A significant dimer impurity, 6,6'-bis(4-(1-cyclohexyl-1H-tetrazol-5-yl) butoxy)-3,3',4,4'-tetrahydro-[7,7'-biquinoline]-2,2'(1H,1'H)-dione (CIL-dimer), was identified in bulk Cilostazol crude at a level of approximately 4% during routine analysis [1]. This impurity originates from a side reaction involving 5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole (CHCBT) [1]. The use of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which has a different alkyl chain length, is not associated with this specific, high-level dimer formation, offering a more controlled impurity profile.

Pharmaceutical Impurity Profiling Process-Related Impurities LC/MS/MS Analysis

Physical Form and Purity Specifications for Downstream Processing

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a solid at room temperature, typically supplied with a melting point of 49-52°C and a purity of >98.0% (HPLC) [REFS-1, REFS-2]. This well-defined physical state and high purity specification contrast with some analogs, like 5-(4-chlorobutyl)-1H-tetrazole (CAS 174769-79-0), which lacks the cyclohexyl group and has a lower typical purity of 95% . The solid form of the target compound simplifies handling, weighing, and storage for industrial synthesis compared to potential liquid or less pure alternatives.

Pharmaceutical Manufacturing Quality Control Material Specification

Optimal Application Scenarios for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS 73963-42-5) Based on Validated Evidence


GMP Manufacturing of Cilostazol API with Validated Genotoxic Impurity Control

This is the primary and most validated application. The compound is used as a key intermediate in the final step of Cilostazol synthesis. A validated HPLC/MS method exists to control its levels in the API, ensuring compliance with ICH guidelines for potential genotoxic impurities [1]. This scenario leverages the quantifiable differentiation in analytical control established in Section 3.

Cost-Optimized Large-Scale Cilostazol Production

For process chemists and procurement managers, the reported 93% synthetic yield [1] offers a tangible economic advantage. This higher yield, compared to the 78% yield for related tetrazole syntheses, directly reduces raw material costs and waste disposal, making it the preferred intermediate for commercial-scale manufacturing. This scenario is directly supported by the cross-study comparable yield data.

Analytical Reference Standard and Impurity Profiling for Regulatory Submissions

As Cilostazol Impurity 1, this compound is an essential reference standard for analytical method development, validation (AMV), and quality control (QC) [1]. Its use ensures that HPLC methods can accurately identify and quantify this specific impurity, a requirement for Abbreviated New Drug Applications (ANDAs) and commercial batch release. The high purity (>98.0% HPLC) and solid form facilitate its use as a reliable standard.

Synthetic Route Scouting to Mitigate Specific Dimer Formation

In the development of new or improved Cilostazol processes, researchers can specifically select the 4-chlorobutyl intermediate to avoid the formation of the high-level CIL-dimer impurity (~4%) that is associated with the 3-chloropropyl analog [1]. This proactive choice streamlines process development and avoids costly purification steps. This scenario is a direct application of the impurity profile differentiation.

Technical Documentation Hub

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